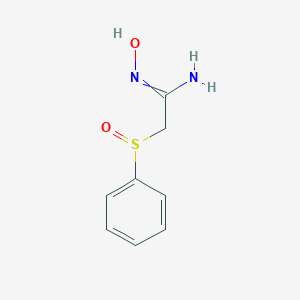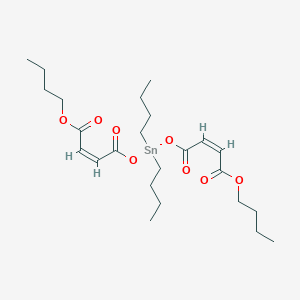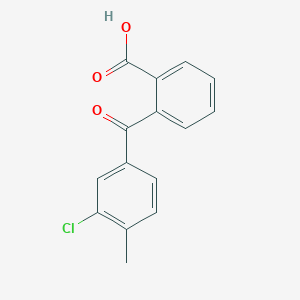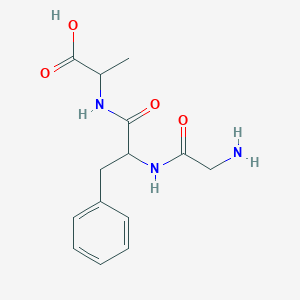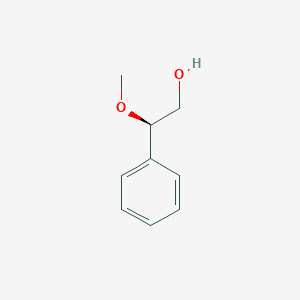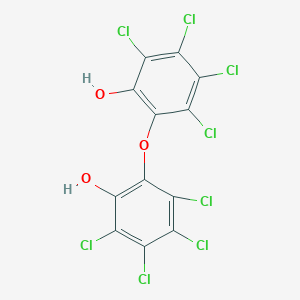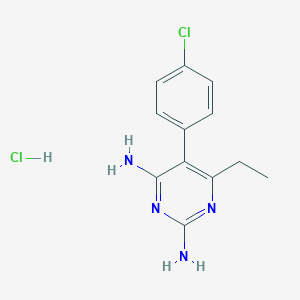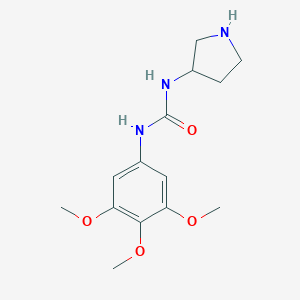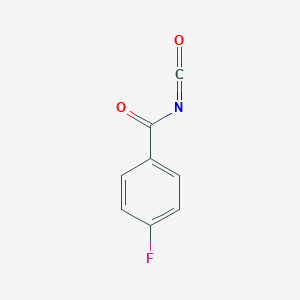
4-Fluorobenzoyl isocyanate
Vue d'ensemble
Description
4-Fluorobenzyl isocyanate, also known as 1-fluoro-4-(isocyanatomethyl)benzene, is an organic building block containing an isocyanate group . It has a molecular formula of C8H6FNO .
Synthesis Analysis
Isocyanates, including 4-Fluorobenzyl isocyanate, can be synthesized by various methods. One such method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethylsilyl ethers .Molecular Structure Analysis
The molecular structure of 4-Fluorobenzyl isocyanate consists of a benzene ring substituted with a fluorine atom and an isocyanate group . The average mass of the molecule is 151.138 Da .Chemical Reactions Analysis
4-Fluorobenzyl isocyanate may be used as a reagent in the synthesis of various compounds. For instance, it can be used in the synthesis of 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide . It can also be used in the synthesis of (S)-2-(4-fluorobenzyl)-7-hydroxy-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione .Physical And Chemical Properties Analysis
4-Fluorobenzyl isocyanate is a colorless liquid . It has a refractive index of 1.505 (lit.) , a boiling point of 211 °C (lit.) , and a density of 1.186 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
4-Fluorobenzoyl isocyanate has been utilized in the synthesis of various chemical compounds. For instance, it is used in producing 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas. These compounds were prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines, leading to the formation of novel compounds characterized by NMR, elemental analyses, and FTIR spectroscopy techniques (Saeed, Erben, Shaheen, & Flörke, 2011).
Antibacterial and Antifungal Properties
Some derivatives of 4-Fluorobenzoyl isocyanate have demonstrated antimicrobial activities. For instance, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas exhibited in vitro antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and antifungal activity against species like Aspergillus niger (Saeed, Shaheen, Hameed, & Naqvi, 2009).
Photocatalytic Transformations
In the field of organophotocatalysis, 4-Fluorobenzoyl isocyanate derivatives are explored for their potential in photocatalytic transformations. For example, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene, a donor-acceptor fluorophore with 4-Fluorobenzoyl isocyanate derivatives, has been used as a photoredox catalyst in various organic reactions (Shang, Lu, Cao, Liu, He, & Yu, 2019).
Electrolyte Additive in Li-ion Batteries
4-Fluorophenyl isocyanate, a related compound, has been used to enhance the performance of lithium-ion batteries. It reduces the initial irreversible capacities during the formation of the solid electrolyte interface on a graphite surface, improving the cycleability of Li-ion batteries (Zhang, 2006).
Safety And Hazards
4-Fluorobenzyl isocyanate is considered hazardous. It can cause eye, skin, and respiratory tract irritation. It is harmful if swallowed, inhaled, or absorbed through the skin. It may cause an allergic skin reaction . In case of contact with eyes or skin, it is recommended to flush with plenty of water and seek medical aid . It should be stored at −20°C .
Propriétés
IUPAC Name |
4-fluorobenzoyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCORYGNTYHQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369873 | |
| Record name | 4-fluorobenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzoyl isocyanate | |
CAS RN |
18354-35-3 | |
| Record name | 4-fluorobenzoyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


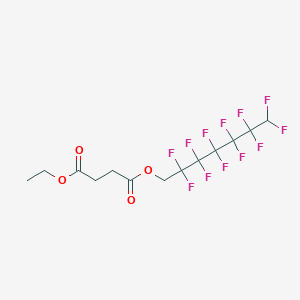
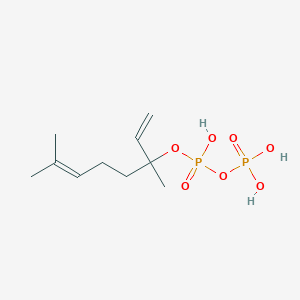
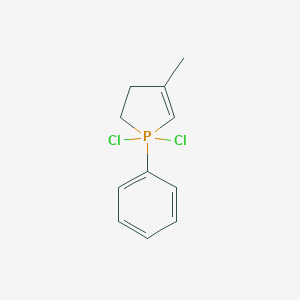
![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)
